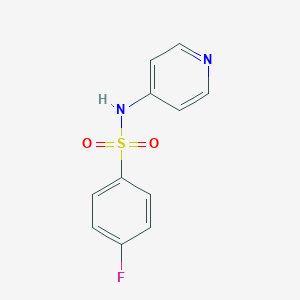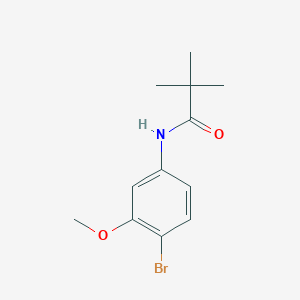
4-fluoro-N-(4-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(4-pyridinyl)benzenesulfonamide, also known as FPBA, is a chemical compound used in scientific research. It is a sulfonamide derivative that has been studied for its potential applications in various fields, including medicinal chemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-(4-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzyme activity through binding to the active site. It has been suggested that the sulfonamide group of 4-fluoro-N-(4-pyridinyl)benzenesulfonamide may act as a zinc-binding group, allowing it to interact with the zinc ion in the active site of carbonic anhydrase and other enzymes.
Biochemical and Physiological Effects
4-fluoro-N-(4-pyridinyl)benzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In addition to its inhibitory activity against carbonic anhydrase and other enzymes, it has been reported to have antioxidant and anti-inflammatory properties. It has also been shown to modulate the activity of ion channels and receptors, including the GABA-A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-fluoro-N-(4-pyridinyl)benzenesulfonamide has several advantages for use in lab experiments, including its ease of synthesis and availability from commercial sources. It has also been shown to exhibit potent inhibitory activity against several enzymes and has potential applications in medicinal chemistry and pharmacology. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 4-fluoro-N-(4-pyridinyl)benzenesulfonamide, including the development of new synthetic methods for its preparation, the investigation of its potential applications in medicinal chemistry and pharmacology, and the elucidation of its mechanism of action. Other potential areas of research include the optimization of its inhibitory activity against specific enzymes and the development of analogs with improved solubility and pharmacokinetic properties. Overall, 4-fluoro-N-(4-pyridinyl)benzenesulfonamide is a promising compound for scientific research and has the potential to contribute to the development of new drugs and therapies.
Métodos De Síntesis
4-fluoro-N-(4-pyridinyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-fluorobenzenesulfonyl chloride with 4-pyridinylamine in the presence of a base such as triethylamine. The resulting product can then be purified through recrystallization or column chromatography. Other methods of synthesis have also been reported in the literature, including the use of microwave irradiation and solvent-free conditions.
Aplicaciones Científicas De Investigación
4-fluoro-N-(4-pyridinyl)benzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry and pharmacology. It has been shown to exhibit inhibitory activity against several enzymes, including carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 4-fluoro-N-(4-pyridinyl)benzenesulfonamide has also been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of several cancer cell lines in vitro.
Propiedades
Nombre del producto |
4-fluoro-N-(4-pyridinyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C11H9FN2O2S |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
4-fluoro-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H9FN2O2S/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10/h1-8H,(H,13,14) |
Clave InChI |
UQIBBQLKNXDGET-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=CC=NC=C2 |
SMILES canónico |
C1=CC(=CC=C1F)S(=O)(=O)NC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-3-[4-(2-amino-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-1-piperazinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B259495.png)

![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)

![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)

![N-benzyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B259507.png)

![Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259511.png)
![Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B259513.png)
![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B259520.png)

